Cas no 26489-75-8 (Phenol,3,5-dimethyl-2-(2-propen-1-yl)-)

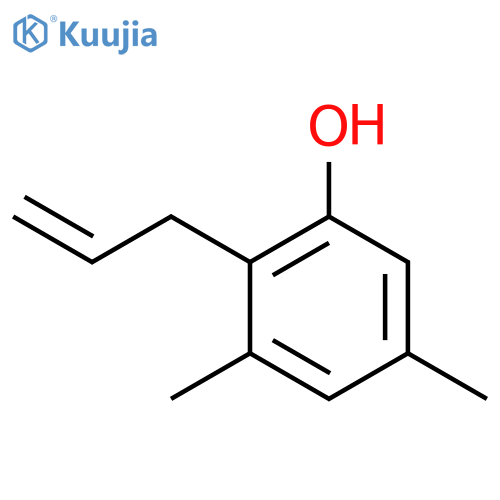

26489-75-8 structure

商品名:Phenol,3,5-dimethyl-2-(2-propen-1-yl)-

Phenol,3,5-dimethyl-2-(2-propen-1-yl)- 化学的及び物理的性質

名前と識別子

-

- Phenol,3,5-dimethyl-2-(2-propen-1-yl)-

- 3,5-dimethyl-2-prop-2-enylphenol

- 2-allyl-3,5-dimethylphenol

- 2-Allyl-3,5-dimethyl-phenol

- 2-Allyl-symm.-m-xylenol

- 3,5-dimethyl-2-(2-propen-1-yl)-phenol

- 3,5-dimethyl-2-(2-propenyl)phenol

- 3,5-dimethyl-2-(prop-2-en-1-yl)phenol

- 5-Hydroxy-1.3-dimethyl-4-allyl-benzol

- AC1L61JS

- AC1Q79VW

- AR-1E9738

- CTK4F7990

- NSC89797

- SureCN3600818

- WY7CKX76V2

- VJBNTMUSFMRWSH-UHFFFAOYSA-N

- UNII-WY7CKX76V2

- SCHEMBL3600818

- NSC-89797

- DTXSID20293477

- 3,5-Dimethyl-2-(2-propen-1-yl)phenol

- AKOS005352694

- 26489-75-8

- Phenol, 3,5-dimethyl-2-(2-propen-1-yl)-

- DB-202772

- G66227

-

- インチ: InChI=1S/C11H14O/c1-4-5-10-9(3)6-8(2)7-11(10)12/h4,6-7,12H,1,5H2,2-3H3

- InChIKey: VJBNTMUSFMRWSH-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(C)=CC(O)=C1CC=C

計算された属性

- せいみつぶんしりょう: 162.10452

- どういたいしつりょう: 162.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- PSA: 20.23

Phenol,3,5-dimethyl-2-(2-propen-1-yl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A2454903-1g |

2-Allyl-3,5-dimethylphenol |

26489-75-8 | 95% | 1g |

$823.0 | 2024-08-03 | |

| Ambeed | A2454903-100mg |

2-Allyl-3,5-dimethylphenol |

26489-75-8 | 95% | 100mg |

$187.0 | 2024-08-03 | |

| Ambeed | A2454903-250mg |

2-Allyl-3,5-dimethylphenol |

26489-75-8 | 95% | 250mg |

$314.0 | 2024-08-03 |

Phenol,3,5-dimethyl-2-(2-propen-1-yl)- 関連文献

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

26489-75-8 (Phenol,3,5-dimethyl-2-(2-propen-1-yl)-) 関連製品

- 27673-48-9(5,8-Dihydro-1-naphthol (90%))

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:26489-75-8)Phenol,3,5-dimethyl-2-(2-propen-1-yl)-

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):168.0/283.0/741.0